molecular formula C21H18N2O4S B2366754 4-(benzenesulfonyl)-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine CAS No. 823829-40-9

4-(benzenesulfonyl)-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine

Cat. No. B2366754
CAS RN: 823829-40-9
M. Wt: 394.45
InChI Key: CLELMSQRQWVWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzenesulfonyl)-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to exhibit significant biological activity, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in disease processes.
Biochemical and physiological effects:
Studies have shown that 4-(benzenesulfonyl)-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine exhibits significant biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and improve glucose metabolism. The compound has also been shown to have anti-microbial and anti-viral activity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(benzenesulfonyl)-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine in lab experiments is its significant biological activity. This makes it a promising candidate for the development of new drugs. However, one limitation is that the compound may have potential side effects that need to be carefully evaluated.

Future Directions

There are several future directions for research on 4-(benzenesulfonyl)-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine. One direction is to further investigate the compound's mechanism of action and identify specific targets for drug development. Another direction is to evaluate the compound's potential for use in combination with other drugs to enhance therapeutic efficacy. Additionally, research could focus on optimizing the synthesis method to improve yield and reduce costs.

Synthesis Methods

The synthesis of 4-(benzenesulfonyl)-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine involves the reaction of 2-furylcarboxaldehyde, benzene sulfonyl chloride, and N-(2-phenylethyl)-1,3-oxazol-5-amine in the presence of a base. The reaction proceeds through a series of steps, resulting in the formation of the target compound.

Scientific Research Applications

Research on 4-(benzenesulfonyl)-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine has focused on its potential applications in the treatment of various diseases. Studies have shown that this compound exhibits significant anti-inflammatory, anti-tumor, and anti-diabetic activity. It has also been found to have potential as an anti-microbial and anti-viral agent.

properties

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c24-28(25,17-10-5-2-6-11-17)21-20(22-14-13-16-8-3-1-4-9-16)27-19(23-21)18-12-7-15-26-18/h1-12,15,22H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLELMSQRQWVWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(furan-2-yl)-N-phenethyl-4-(phenylsulfonyl)oxazol-5-amine

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